molecular formula C12H16BrNO B2638199 2-bromo-N-mesitylpropanamide CAS No. 104509-24-2

2-bromo-N-mesitylpropanamide

Cat. No.: B2638199
CAS No.: 104509-24-2
M. Wt: 270.17
InChI Key: PFUNDKIYLSGFMW-UHFFFAOYSA-N
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Description

2-Bromo-N-mesitylpropanamide is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a mesityl group (a derivative of mesitylene) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-mesitylpropanamide typically involves the bromination of N-mesitylpropanamide. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control systems to ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-mesitylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The compound can be reduced to form N-mesitylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the mesityl group to more oxidized forms, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products:

    Nucleophilic Substitution: Produces derivatives such as N-mesitylpropanamide or other substituted amides.

    Reduction: Yields N-mesitylpropanamide.

    Oxidation: Can produce oxidized mesityl derivatives.

Scientific Research Applications

2-Bromo-N-mesitylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic substitution and other reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromo-N-mesitylpropanamide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

2-Bromo-N-mesitylpropanamide can be compared with other similar compounds such as:

    N-mesitylpropanamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-chloro-N-mesitylpropanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    2-iodo-N-mesitylpropanamide: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUNDKIYLSGFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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